molecular formula C23H16ClNO4S2 B2621975 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one CAS No. 850926-28-2

2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2621975
CAS No.: 850926-28-2
M. Wt: 469.95
InChI Key: SKQKDUSVLFLLOB-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonyl, oxazole, and phenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps, including S-alkylation and nucleophilic aromatic substitution. One common method involves the S-alkylation of a thiol compound with a halogenated ketone in an alkaline medium. For example, the S-alkylation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic aromatic substitution can occur at the phenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.

Scientific Research Applications

2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and oxazole groups are key to its activity, enabling it to bind to enzymes or receptors and modulate their function. This can lead to various biological effects, such as antimicrobial activity against Gram-positive bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQKDUSVLFLLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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